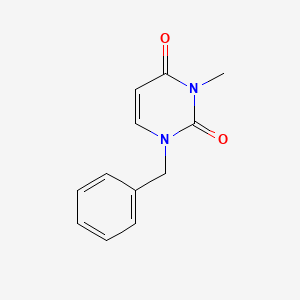

1-BENZYL-3-METHYLURACIL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61686-79-1 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-benzyl-3-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O2/c1-13-11(15)7-8-14(12(13)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

OSKCTFCFDFVEQE-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2 |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Pyrimidine Chemistry and Uracil Derivatives

Pyrimidine (B1678525), an aromatic heterocyclic organic compound, forms the core of several vital biomolecules, including the nucleobases cytosine, thymine (B56734), and uracil (B121893). rjptonline.org Uracil derivatives, in particular, are a significant class of compounds in medicinal chemistry due to their structural analogy to the natural nucleobase, which allows them to interact with biological systems. The modification of the uracil scaffold, through the addition of various substituents, is a common strategy to develop new therapeutic agents. beilstein-journals.org

1-benzyl-3-methyluracil is a prime example of such a modification. The introduction of a benzyl (B1604629) group at the N1 position and a methyl group at the N3 position alters the electronic and steric properties of the parent uracil molecule. This N-substitution is a key area of investigation in pyrimidine chemistry, as it can significantly influence the compound's biological activity, solubility, and metabolic stability.

Significance of N Substituted Uracil Scaffolds in Chemical Biology

The N-substituted uracil (B121893) scaffold is of considerable importance in chemical biology, primarily due to its potential to yield compounds with a wide range of biological activities. Researchers have extensively explored these scaffolds for the development of novel antiviral and anticancer agents. The rationale behind this approach is that these synthetic analogs can act as mimics of natural nucleosides and interfere with the replication of viruses or the proliferation of cancer cells.

For instance, various N-substituted uracil derivatives have been synthesized and evaluated as inhibitors of viral enzymes, such as reverse transcriptase in HIV. nih.gov The substituents on the nitrogen atoms of the uracil ring play a crucial role in the binding affinity and inhibitory potency of these compounds. The benzyl (B1604629) group, in particular, is a common feature in many biologically active N-substituted uracils, contributing to hydrophobic interactions within the active sites of target enzymes.

Overview of Research Trajectories for 1 Benzyl 3 Methyluracil

Strategies for N-Alkylation of Uracil Systems

The nucleophilic character of the nitrogen atoms in the uracil ring makes alkylation a primary method for substitution. However, the presence of two reactive nitrogen atoms (N1 and N3) necessitates chemoselective approaches to avoid the formation of product mixtures. kthmcollege.ac.in The differentiation between N1 and N3 is critical as it profoundly influences the biological applications of the resulting substituted uracils. thieme-connect.com

Direct alkylation of uracil often results in a mixture of N1-monoalkylated and N1,N3-dialkylated products. kthmcollege.ac.inmdpi.com The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. For instance, alkylation of 5-iodouracil (B140508) with primary and secondary alkyl halides yields predominantly N1-substituted products, but also minor amounts of the N1,N3-disubstituted analogs. mdpi.com

One of the most convenient methods for N-alkylation is the Michael-type addition, which typically favors substitution at the N1 position. thieme-connect.comnih.gov This method is frequently employed in the initial stages of synthesizing acyclic pyrimidine (B1678525) nucleosides. thieme-connect.com Another approach involves the use of a novel heterogeneous catalyst, NH4I@g-C3N4, for the N1-alkylation of pyrimidine nucleobases with various alkylating agents, demonstrating good selectivity and high yields under optimized conditions. rsc.org

Table 1: Examples of Direct N1-Alkylation of Uracil Derivatives

| Uracil Derivative | Alkylating Agent | Base/Catalyst | Solvent | Product(s) | Reference |

|---|---|---|---|---|---|

| 5-Iodouracil | n-Butyl bromide | K₂CO₃ | DMF | N1-Butyl-5-iodouracil & N1,N3-Dibutyl-5-iodouracil | mdpi.com |

| Uracil | Propargyl bromide | NH4I@g-C3N4 | Acetonitrile | N1-Propargyluracil | rsc.org |

To achieve high regioselectivity for N1-alkylation, a common strategy involves the temporary protection of the N3 position. The use of a benzoyl group is a well-established method. indexcopernicus.com This process typically involves the dibenzoylation of uracil at both the N1 and N3 positions, followed by selective hydrolysis of the more labile N1-benzoyl group. indexcopernicus.com The resulting N3-benzoyluracil has a free N1 position available for alkylation. After the N1-substituent is introduced, the N3-benzoyl group is removed via basic hydrolysis to yield the desired N1-monosubstituted uracil. indexcopernicus.com

A more streamlined, one-pot method has been developed that involves the selective N1-deprotection of N1,N3-dibenzoyluracils in anhydrous dimethylformamide (DMF) with potassium carbonate, followed by subsequent N1-alkylation without isolating the intermediate. researchgate.net This approach has been successful with various alkylating agents, including benzyl (B1604629) halides. researchgate.net

Introducing a substituent at the N3 position when the N1 position is already occupied presents its own set of challenges. Direct alkylation can be difficult and may require harsh conditions. thieme-connect.com Therefore, protecting group strategies are often employed. Protecting the N1 position with groups like di-tert-butyldicarbonate (BOC) allows for the selective alkylation at N3. tandfonline.comresearchgate.nettandfonline.com The BOC group can be introduced easily and removed under very mild conditions, making it a versatile choice. tandfonline.comtandfonline.com

For 6-aminouracil (B15529) derivatives, a particularly effective method involves the protection of the exocyclic amino group to facilitate N3-alkylation. A convenient procedure has been developed using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an N6-[(dimethylamino)methylene] protected intermediate. thieme-connect.com This protection allows for smooth substitution at the N-3 position with various alkyl halides in the presence of K₂CO₃. This method is advantageous as it proceeds under mild conditions, making it suitable for base-labile or heat-sensitive reagents. thieme-connect.com

Table 3: N3-Alkylation of N1-Substituted 6-Aminouracils

| N1-Substituted Uracil | Alkylating Agent | Protection Strategy | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Amino-1-benzyluracil (B15025) | Propyl iodide | N6-[(dimethylamino)methylene] | 6-Amino-1-benzyl-3-propyluracil | 92% | thieme-connect.com |

| 6-Amino-1-benzyluracil | Propargyl bromide | N6-[(dimethylamino)methylene] | 6-Amino-1-benzyl-3-propargyluracil | 85% | thieme-connect.com |

Multi-Step Synthetic Routes to Functionalized this compound Derivatives

Beyond simple alkylation, the synthesis of functionalized derivatives often requires multi-step sequences to introduce specific chemical groups at various positions on the uracil ring, thereby modulating the compound's properties.

The C6 position of the uracil ring is a common site for introducing functional diversity. A versatile starting material for such modifications is a 6-chloro-disubstituted uracil, such as 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil. researchgate.net The chlorine atom at the C6 position can be readily displaced by various nucleophiles. For example, treatment with sodium azide (B81097) yields the 6-azido derivative, which can be further reduced to the 6-amino compound. nih.gov Reaction with sodium methoxide (B1231860) can introduce a 6-methoxy group. researchgate.net These transformations are crucial for exploring structure-activity relationships, as demonstrated in the development of novel anti-HIV agents. nih.govnih.gov

Table 4: C6-Functionalization of a 1,3-Disubstituted Uracil Derivative

| Starting Material | Reagent | Functional Group Introduced | Product | Reference |

|---|---|---|---|---|

| 1-Benzyl-6-chloro-3-(3,5-dimethylbenzyl)uracil | NaN₃ | Azido (B1232118) (-N₃) | 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | nih.gov |

| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | H₂/Pd-C | Amino (-NH₂) | 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | nih.gov |

Carbocyclic nucleoside analogs, in which the furanose oxygen of the ribose core is replaced by a methylene (B1212753) unit, are of significant interest due to their increased metabolic stability compared to their natural counterparts. nih.govacs.org The synthesis of carbocyclic uracil analogs involves constructing a uracil base on a pre-formed carbocyclic scaffold.

A common strategy begins with a versatile building block such as the commercially available (-)-Vince lactam. mdpi.com Through a multi-step sequence, this lactam is converted into a carbocyclic amine intermediate. This intermediate is then used to construct the uracil ring. For instance, reaction with an acyl isocyanate can form an acyl urea (B33335), which then undergoes acid-catalyzed cyclization to afford the desired carbocyclic uracil core. acs.org Further modifications can then be made to the carbocycle or the uracil base to generate a library of analogs for biological evaluation. nih.govmdpi.comnih.gov These complex syntheses can take upwards of 19 to 22 steps to yield the final functionalized carbocyclic uracil derivatives. mdpi.com

Table 5: Key Stages in a Representative Synthesis of a Carbocyclic Uracil Analog

| Stage | Description | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Starting Material | (-)-Vince Lactam | mdpi.com |

| 2 | Multi-step conversion | Carbocyclic uridine (B1682114) precursor | mdpi.com |

| 3 | Protection/Deprotection | Selectively protected carbocyclic diol | mdpi.com |

| 4 | Functionalization | Introduction of substituents at the 4'-position of the carbocycle | mdpi.com |

One-Pot Synthetic Procedures for Uracil Analogs

The development of one-pot syntheses for N1,N3-disubstituted uracils, such as this compound, is of significant interest due to the potential for increased efficiency and reduced waste. While a direct one-pot synthesis for this compound is not extensively documented, methodologies for analogous compounds provide a blueprint for its potential synthesis.

One promising approach involves the selective N1-alkylation of a pre-formed uracil ring, followed by N3-alkylation in a single reaction vessel. A reported method for the synthesis of N1-monosubstituted uracil derivatives utilizes N1,N3-dibenzoyluracils as intermediates. This process involves the selective removal of the N1-benzoyl group and subsequent alkylation at the N1-position. This could conceivably be extended to a one-pot, two-step alkylation for a disubstituted product like this compound.

Another relevant strategy is the condensation of a β-ketoester with a substituted urea in the presence of a suitable catalyst and reaction conditions. Microwave-assisted organic synthesis has been shown to be effective for the rapid, one-pot condensation of β-ketoesters and urea or thiourea (B124793) to produce substituted uracils and thiouracils. publish.csiro.au This approach could potentially be adapted by using N-benzyl-N'-methylurea as a starting material, which upon reaction with a suitable three-carbon synthon, could yield the target molecule.

Research into the synthesis of 5-benzyl-1-(2-hydroxyethoxymethyl)uracil and its N3-substituted analogs also offers insights. These syntheses often involve the initial formation of an N1-substituted uracil followed by subsequent functionalization at the N3 position, which could potentially be combined into a one-pot sequence.

Table 1: Plausible One-Pot Synthetic Strategies for this compound Analogs

| Starting Materials | Reagents and Conditions | Product Type |

| Uracil, Benzyl bromide, Methyl iodide | 1. Base (e.g., K₂CO₃), DMF; 2. Second equivalent of base and methylating agent | N1,N3-disubstituted uracil |

| N-benzyl-N'-methylurea, Ethyl acetoacetate | Acid or base catalyst, heat or microwave irradiation | 1-Benzyl-3,6-dimethyluracil |

| 6-Aminouracil, Benzyl bromide, Methyl iodide | Base (e.g., NaH), DMF | 1-Benzyl-3-methyl-6-aminouracil |

This table presents hypothetical one-pot strategies based on established methodologies for similar compounds.

Transformations from Precursor Heterocycles (e.g., 1,3-thiazines)

A well-established and regioselective method for the synthesis of N1-substituted uracils involves the chemical transformation of 1,3-thiazine derivatives. This approach offers a powerful tool for accessing uracils with specific substitution patterns that may be difficult to achieve through direct construction of the pyrimidine ring.

A notable study by Yuskovets and Ivin details a general method for the synthesis of 1-substituted-6-alkyluracils from 5-acyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-diones. researchgate.netsci-hub.se In this process, the 1,3-thiazine precursor reacts with a primary amine, leading to the extrusion of carbonyl sulfide (B99878) and the formation of the corresponding 1-substituted uracil. A key example from this work is the synthesis of 1-benzyl-6-methyluracil, which is a close analog of the target compound. The reaction proceeds by heating the thiazine (B8601807) with benzylamine. researchgate.netsci-hub.se This methodology is particularly valuable due to its regioselectivity, with the substituent from the primary amine exclusively ending up at the N1 position of the uracil ring.

Another versatile route involves the conversion of a 6-hydroxymethyl-2-thio-1,3-thiazine into a 1-substituted 2-thiouracil (B1096) through reaction with a primary amine. publish.csiro.au The resulting 2-thiouracil can then be further modified, for instance, by oxidation of the 6-hydroxymethyl group to a carboxylic acid, yielding N1-substituted orotic acids. publish.csiro.au This demonstrates the utility of 1,3-thiazines as precursors to a range of functionalized uracil derivatives.

The general mechanism for this transformation is believed to involve the nucleophilic attack of the primary amine on the 1,3-thiazine ring, leading to ring opening and subsequent recyclization to form the more stable pyrimidine-2,4-dione (uracil) ring system.

Table 2: Synthesis of Uracil Analogs from 1,3-Thiazine Precursors

| 1,3-Thiazine Precursor | Primary Amine | Reaction Conditions | Product | Yield (%) | Reference |

| 5-Acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | Benzylamine | Reflux | 1-Benzyl-6-methyluracil | - | researchgate.netsci-hub.se |

| 5-Acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | Aniline (B41778) | Reflux | 1-Phenyl-6-methyluracil | 75 | researchgate.netsci-hub.se |

| 5-Propionyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | Aniline | Reflux | 1-Phenyl-6-ethyluracil | 73 | sci-hub.se |

| 5-Acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | Ethanolamine | Reflux | 1-(2-Hydroxyethyl)-6-methyluracil | 55 | sci-hub.se |

| 3,4-Dihydro-6-hydroxymethyl-4-oxo-2-thio-2H-1,3-thiazine | Various primary amines | - | 1-Substituted-6-hydroxymethyl-2-thiouracils | High | publish.csiro.au |

Nucleophilic Substitution Reactions on the Uracil Scaffold

The uracil ring in this compound and its derivatives is susceptible to nucleophilic substitution, predominantly at the C6 position, especially when a suitable leaving group is present. The C5 position can also undergo substitution, often mediated by transition metal catalysts.

A common strategy involves the introduction of a halogen at the C6 position, which then serves as a leaving group for subsequent nucleophilic substitution reactions. For instance, 6-chloro-1-benzyl-3-methyluracil can be synthesized and subsequently reacted with various nucleophiles. rsc.org The reaction of 1-substituted 6-chlorouracil (B25721) derivatives with sodium azide in DMF provides a straightforward route to 6-azidouracils. nih.gov These azido derivatives are valuable intermediates that can be further transformed, for example, into amino compounds.

Amines and amidines have also been employed as nucleophiles. The chloro group at C6 can be displaced by aminopiperidine derivatives in the presence of a base like sodium bicarbonate. beilstein-journals.org Furthermore, a copper-catalyzed substitution of the 6-chloro group with amidines has been developed, yielding N-uracil amidines. scispace.comacs.org These reactions highlight the utility of the C6 position as a handle for introducing nitrogen-containing functionalities.

While less common without catalytic activation, the C5 position can also be a site for nucleophilic substitution. Palladium-catalyzed direct arylation of 5-halouracils is a powerful method for creating C-C bonds. acs.org However, studies have shown that for certain TBAF-promoted mechanisms, a proton at the N3 position is crucial for the reaction to proceed, and its replacement with a methyl group, as in 1-benzyl-3-methyl-5-iodouracil, can inhibit the reaction under those specific conditions. acs.orgnih.govresearchgate.net This indicates that the N3-substituent significantly influences the reactivity at the C5 position.

| Substrate | Position | Reagent | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| 1-Aromatic methyl-6-chlorouracil derivative | C6 | Sodium azide (NaN₃) | DMF | 6-Azido derivative | nih.gov |

| 6-Chloro-3-methyl-1-(cyanobenzyl)uracil | C6 | Aminopiperidine derivative, NaHCO₃ | Sealed tube | 6-Aminopiperidinyl derivative | beilstein-journals.org |

| 6-Chlorouracil derivative | C6 | Amidine, DBU | tert-Butanol, 80°C | N-Uracil amidine | scispace.com |

| 1-N-Benzyl-5-iodouracil | C5 | Arenes, Pd₂(dba)₃, TBAF | DMF, 100°C | 5-Aryluracil | acs.org |

Functional Group Interconversions at Various Positions (e.g., C5, C6)

Functional group interconversions are pivotal for elaborating the structure of this compound. These transformations often begin with the introduction of a reactive functional group, such as a halogen, which is then converted into other moieties.

At the C6 position, the transformation of a chloro group into an azido group, and its subsequent reduction to an amino group, is a well-established sequence. The reduction of the 6-azido group is typically achieved with reducing agents like LiAlH₄ or NaBH₄ to yield the corresponding 6-aminouracil derivative. nih.gov This amino group is a key precursor for building fused heterocyclic systems. The synthesis of the starting material, 6-chloro-1-benzyl-3-methyluracil, can be accomplished by the benzylation of 6-chloro-3-methyluracil (B41288). rsc.org

The C5 position is also a prime site for functionalization. Halogenation, such as bromination or chlorination, can be achieved using various reagents. researchgate.netacs.org For instance, nitration of 6-methyluracil (B20015) at the C5 position is readily accomplished with a mixture of concentrated sulfuric and nitric acids. nih.gov These C5-functionalized uracils can then undergo further reactions. An example is the palladium-catalyzed arylation of a 5-iodo group, which serves as a method to install aryl substituents at this position. acs.org Additionally, the methyl group of a thymine (B56734) derivative (5-methyluracil) can be oxidized to a carboxylic acid, which can then be converted into an amide. nih.gov

| Starting Group (Position) | Reagents/Conditions | Resulting Group (Position) | Source |

|---|---|---|---|

| Chloro (C6) | 1. NaN₃, DMF; 2. LiAlH₄, THF | Amino (C6) | nih.gov |

| Uracil (C5) | Conc. H₂SO₄, Conc. HNO₃, 0°C | Nitro (C5) | nih.gov |

| Iodo (C5) | Arenes, Pd₂(dba)₃, TBAF, DMF, 100°C | Aryl (C5) | acs.org |

| Methyl (C5) | Oxidation (e.g., KMnO₄) | Carboxylic acid (C5) | nih.gov |

Reactions at the Benzyl Moiety

The benzyl group at the N1 position offers another site for chemical modification, primarily through reactions on the benzylic methylene carbon or the aromatic ring. Benzylic C-H oxidation is a fundamental transformation that converts the methylene group into a carbonyl group. nih.gov

This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com These reactions typically proceed to form a ketone, or if the benzylic position is unsubstituted, a carboxylic acid. masterorganicchemistry.com Milder and more selective methods have also been developed, often employing transition metal catalysts in combination with oxidants like tert-butyl hydroperoxide (TBHP) or using reagents such as pyridine (B92270) N-oxide. nih.govthieme-connect.denih.gov While these are general methods for benzylic oxidation, their specific application to this compound is a plausible but less explored area of its reactivity. Such a transformation would yield a 1-benzoyl-3-methyluracil derivative, providing a different class of compounds with potentially new biological or material properties.

Cyclization and Rearrangement Pathways Involving Uracil Derivatives

Derivatives of this compound, particularly those bearing a reactive handle at the C6 position, are excellent precursors for constructing fused heterocyclic systems. The 6-amino derivative is a common and versatile intermediate for these cyclization reactions.

One prominent pathway involves the reaction of 6-aminouracils with various reagents to form fused pyrimidine systems. For example, a three-component reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and cycloheptanone (B156872) can lead to the formation of cyclohepta researchgate.netscirp.orgpyrido-[2,3-d]pyrimidine-2,4-diones. researchgate.netznaturforsch.com Similarly, reaction with vinamidinium salts provides access to pyridopyrimidine derivatives. osi.lv

More complex fused systems can also be synthesized. The reaction of 6-amino-1-benzyluracil with ninhydrin (B49086) in refluxing ethanol (B145695) leads to the formation of 1-benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(1H,3H,4bH)-trione. scirp.org The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved from 6-hydrazinyluracil, which itself is prepared from 6-chlorouracil. scirp.org The hydrazinyl intermediate is condensed with an aldehyde, and the resulting hydrazone undergoes oxidative cyclization. scirp.orgscirp.org

Another route to fused systems is the formation of xanthine (B1682287) derivatives. This can be accomplished by the nitrosation of a 6-aminouracil, followed by reaction with an N-arylidene aniline in refluxing glacial acetic acid. scirp.org A concise, alternative synthesis of xanthines involves a double-amidination reaction, starting with a 6-chlorouracil which first undergoes intermolecular substitution with an amidine, followed by an intramolecular copper-catalyzed C-H amidination. scispace.com

| Uracil Precursor | Key Reagents | Conditions | Fused Ring System Formed | Source |

|---|---|---|---|---|

| 6-Amino-1-benzyluracil | Ninhydrin | Ethanol, reflux | Indenopyrrolopyrimidine | scirp.org |

| 6-Amino-1-benzyluracil derivative | 1. Sodium nitrite, Acetic acid; 2. N-Arylidene aniline | Glacial acetic acid, reflux | Xanthine | scirp.org |

| 6-Chloro-1-benzyl-3-methyluracil | 1. Amidine; 2. Cu-catalyst, oxidant | - | Xanthine | scispace.com |

| 6-Amino-1,3-dimethyluracil | Aromatic aldehyde, Cycloheptanone | - | Cycloheptapyrido-pyrimidine | researchgate.netznaturforsch.com |

| 6-Hydrazinyl-1-methyluracil | Aromatic aldehyde, Thionyl chloride | - | Pyrazolopyrimidine | scirp.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3 Methyluracil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular structure of 1-benzyl-3-methyluracil, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen atoms within the this compound molecule by measuring their distinct chemical shifts (δ) in parts per million (ppm). The spectrum typically reveals signals corresponding to the benzyl (B1604629) group protons and the uracil (B121893) ring protons.

The protons of the benzyl group typically appear in specific regions. The methylene (B1212753) protons (-CH2-) connecting the benzyl ring to the uracil moiety are expected to produce a singlet around 5.12 ppm. The aromatic protons of the phenyl ring usually exhibit signals between 7.33 and 7.42 ppm, often as a multiplet due to complex spin-spin coupling.

Within the uracil ring, the vinylic proton at the C5 position and the proton at the C6 position would have characteristic chemical shifts. For instance, the C6-H proton might appear as a doublet. The methyl group protons attached to the N3 position of the uracil ring typically show a singlet at approximately 3.82 ppm.

It's important to note that the exact chemical shifts can vary slightly depending on the solvent used for the analysis, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). For example, in acetone-d₆, the proton signals may shift downfield compared to those in CDCl₃. usm.my

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl -CH₂- | ~5.12 | Singlet |

| Benzyl Aromatic | ~7.33-7.42 | Multiplet |

| Uracil C6-H | Varies | Doublet |

| Uracil N3-CH₃ | ~3.82 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The carbonyl carbons (C2 and C4) of the uracil ring are characteristically found at the downfield end of the spectrum, often in the range of 150-165 ppm. The carbon atoms of the benzyl group's aromatic ring typically resonate between 128 and 137 ppm. The methylene carbon of the benzyl group is expected around 76 ppm. The methyl carbon attached to the N3 of the uracil ring would appear significantly upfield.

The chemical shifts of the uracil ring carbons (C5 and C6) provide further structural confirmation. For instance, C5 and C6 might show signals around 124.67 ppm and 119.47 ppm, respectively. usm.my As with ¹H NMR, the choice of solvent can influence the precise chemical shift values. usm.my

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Uracil C2 (C=O) | ~151.48 |

| Uracil C4 (C=O) | ~163.31 |

| Uracil C5 | ~124.67 |

| Uracil C6 | ~119.47 |

| Benzyl C1' (Quaternary) | ~136.77 |

| Benzyl Aromatic CH | ~128-129 |

| Benzyl -CH₂- | ~76.76 |

| Uracil N3-CH₃ | ~56.52 |

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. researcher.life These experiments provide correlation maps that reveal through-bond and through-space relationships between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for tracing the spin systems within the benzyl and uracil rings. researcher.life

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. usm.myresearcher.life

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is particularly powerful for identifying quaternary carbons and for confirming the connection of the benzyl group to the N1 position of the uracil ring. usm.myresearcher.life

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide crucial information about the three-dimensional conformation of the molecule, such as the relative orientation of the benzyl and uracil rings. usm.my

The combined application of these 1D and 2D NMR methods allows for a complete and confident structural determination of this compound. usm.myresearcher.life

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. Key absorptions for this compound would include:

C=O Stretching: The uracil ring contains two carbonyl groups, which are expected to show strong absorption bands in the region of 1630-1750 cm⁻¹. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups are observed just below 3000 cm⁻¹. masterorganicchemistry.com

C=C Stretching: The aromatic ring of the benzyl group and the double bond within the uracil ring will exhibit stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds in the uracil ring will also be present.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. While water is a strong absorber in IR spectroscopy, it is a weak Raman scatterer, making Raman useful for aqueous solutions. nih.gov Raman spectra can be particularly informative for the symmetric vibrations and the carbon skeleton of the molecule. For instance, the ring breathing modes of the benzyl and uracil rings often give rise to strong and sharp Raman bands. americanpharmaceuticalreview.com

Table 3: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1630-1750 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | < 3000 | Strong |

| Aromatic C=C | Stretching | 1400-1600 | Medium |

| Uracil C=C | Stretching | ~1650 | Medium |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophores in this compound are the uracil ring and the benzyl group. The uracil ring, with its conjugated system of double bonds and carbonyl groups, is expected to exhibit strong π → π* transitions. The benzyl group also contributes to the UV absorption. Typically, compounds containing uracil moieties show a strong absorption maximum around 260 nm. researchgate.net The presence of the benzyl group may lead to additional absorption bands or a shift in the λmax. Theoretical studies on similar structures, like methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, predict absorption features in the ultraviolet C range, between 170 nm and 210 nm. nih.govresearchgate.net The solvent can also influence the position and intensity of the absorption bands. nih.govresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Uracil Ring | π → π* | ~260 |

| Benzyl Group & Uracil Ring | π → π* | ~170-210 |

Note: The exact λmax values can vary depending on the solvent and conjugation effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₂N₂O₂), the expected molecular weight is approximately 216.24 g/mol .

In addition to the molecular ion, the mass spectrum displays a series of fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is often predictable and provides valuable structural information. Common fragmentation pathways for this compound could include:

Benzylic Cleavage: Loss of the benzyl group (C₇H₇•), leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion. iitd.ac.in This is a very common fragmentation for benzyl-substituted compounds.

Cleavage of the Uracil Ring: The uracil ring can undergo characteristic fragmentation, such as a retro-Diels-Alder reaction, leading to specific fragment ions. conicet.gov.ar For instance, studies on methylated uracils show characteristic fragmentation pathways that can help identify the substitution pattern. conicet.gov.ar

Loss of Small Molecules: Fragments corresponding to the loss of small, stable molecules like CO or HNCO from the uracil ring may also be observed.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Table 5: Anticipated Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| ~216 | [C₁₂H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Loss of the uracil-methyl radical from M⁺ |

| 125 | [C₅H₅N₂O₂]⁺ | Loss of the benzyl radical from M⁺ |

Note: The relative abundance of fragments depends on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

While a crystal structure for this compound is not present in the Crystallography Open Database (COD), the structures of related compounds like 6-chloro-3-methyluracil (B41288) and its copper(II) complex have been resolved, demonstrating the utility of this method. researchgate.netdl.ac.ukneuinfo.orgcrystallography.netnih.gov The crystal structure of 6-chloro-3-methyluracil was determined and found to belong to the P 1 21/c 1 space group. nih.gov

A notable example is the copper(II) complex, [Cu(cmu)₂(H₂O)₂]·4H₂O, derived from 6-chloro-3-methyluracil (Hcmu). researchgate.netrsc.org This compound was successfully crystallized and analyzed by single-crystal X-ray diffraction. The analysis revealed a distorted octahedral geometry around the central copper(II) ion. researchgate.netrsc.org The copper center is coordinated by two nitrogen atoms and two oxygen atoms from two separate 6-chloro-3-methyluracil ligands, which act in a bidentate fashion. researchgate.net The coordination sphere is completed by two water molecules. researchgate.netrsc.org The resulting molecular units are further organized into a three-dimensional network through extensive hydrogen bonding with co-crystallized water molecules. researchgate.net This detailed structural information is crucial for understanding the compound's physical properties and biological activity.

Interactive Table: Crystallographic Data for Uracil Derivatives

| Parameter | 6-chloro-3-methyluracil nih.gov | [Cu(cmu)₂(H₂O)₂]·4H₂O researchgate.netrsc.org |

| Chemical Formula | C₅H₅ClN₂O₂ | C₁₀H₂₀Cl₂CuN₄O₁₀ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 1 21/c 1 | P-1 |

| a (Å) | 4.4135 | 7.2185(3) |

| b (Å) | 15.780 | 8.8787(4) |

| c (Å) | 9.0645 | 8.9209(4) |

| α (°) | 90.00 | 64.128(2) |

| β (°) | 92.025 | 88.086(2) |

| γ (°) | 90.00 | 70.368(2) |

| Coordination Geometry | Not Applicable | Distorted Octahedral {CuN₂O₄} |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives/complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species containing unpaired electrons, such as free radicals and many transition metal complexes. Since this compound is a diamagnetic organic molecule with no unpaired electrons, it is EPR-silent. However, its paramagnetic derivatives, particularly complexes with transition metals like copper(II), can be effectively studied with this method.

The copper(II) complex of 6-chloro-3-methyluracil, [Cu(cmu)₂(H₂O)₂]·4H₂O, serves as an excellent case study. researchgate.net The Cu(II) ion has a d⁹ electron configuration with one unpaired electron, making it EPR-active. The X-band EPR spectrum of this complex in a frozen DMSO solution is characteristic of an axial system, providing valuable information about the electronic environment of the copper center. researchgate.net The calculated g-values (g∥ > g⊥ > 2.0023) indicate that the unpaired electron resides primarily in the dx²-y² orbital, which is consistent with the distorted octahedral geometry observed in the X-ray structure. researchgate.netresearchgate.net This analysis confirms the coordination of the ligands in the equatorial plane around the copper ion. researchgate.netrsc.org

Interactive Table: EPR Spectroscopic Data for the [Cu(cmu)₂(H₂O)₂] Complex

| Parameter | Observed Value researchgate.net | Interpretation |

| g∥ | 2.25 | Component of the g-tensor parallel to the principal symmetry axis. |

| g⊥ | 2.06 | Component of the g-tensor perpendicular to the principal symmetry axis. |

| g_iso | 2.12 | Isotropic g-value, calculated as (g∥ + 2g⊥)/3. |

| System | Axial | The spectral features indicate an axially symmetric electronic environment around the paramagnetic center. |

Fluorescence Spectroscopy (for relevant derivatives/complexes)

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light or other electromagnetic radiation. While many simple uracil derivatives are only weakly fluorescent, their emissive properties can be significantly altered by chemical modification or complexation. rsc.orgnih.govnih.govresearchgate.net The study of specifically designed fluorescent uracil analogues is a growing field, particularly for applications as biological probes. rsc.org

The intrinsic fluorescence of this compound is not widely reported. However, its derivatives can exhibit interesting photophysical properties. For instance, the copper(II) complex of 6-chloro-3-methyluracil, [Cu(cmu)₂(H₂O)₂]·4H₂O, was analyzed for its luminescent properties. researchgate.net When excited at 340 nm in a DMSO solution, the complex displays an emission band centered at 418 nm. researchgate.net This emission is attributed to intraligand charge transfer transitions, demonstrating how metal coordination can influence the electronic and photophysical behavior of the uracil moiety. researchgate.net

Interactive Table: Fluorescence Data for the [Cu(cmu)₂(H₂O)₂] Complex

| Parameter | Value researchgate.net | Conditions |

| Excitation Wavelength | 340 nm | Measurement performed in DMSO solution. |

| Emission Maximum | 418 nm | Attributed to intraligand charge transfer. |

Cyclic Voltammetry (for relevant derivatives/complexes)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of molecules in solution. It can determine the potentials at which a species is oxidized or reduced and can provide insights into the stability and kinetics of these processes. The parent compound, this compound, is not expected to be redox-active under typical electrochemical conditions. However, the formation of metal complexes can introduce accessible redox states.

The electrochemical behavior of the [Cu(cmu)₂(H₂O)₂]·4H₂O complex was investigated using cyclic voltammetry in a DMSO solution containing a supporting electrolyte. researchgate.netrsc.org The voltammogram revealed a quasi-reversible one-electron reduction process attributed to the Cu(II)/Cu(I) redox couple. researchgate.net The analysis of the peak potentials provides information on the stability of the different oxidation states of the copper ion within the complex. Such studies are crucial for understanding the potential involvement of the complex in redox-based biological processes. tandfonline.comresearchgate.netacademicjournals.org

Interactive Table: Cyclic Voltammetry Data for the [Cu(cmu)₂(H₂O)₂] Complex

| Parameter | Value (V vs. Ag/AgCl) researchgate.net | Description |

| E_pc | -0.27 V | Cathodic peak potential, corresponding to the Cu(II) → Cu(I) reduction. |

| E_pa | -0.16 V | Anodic peak potential, corresponding to the Cu(I) → Cu(II) oxidation. |

| ΔE_p | 0.11 V (110 mV) | Peak-to-peak separation, indicating a quasi-reversible redox process. |

| E₁/₂ | -0.215 V | Formal reduction potential, calculated as (E_pa + E_pc)/2. |

Computational and Theoretical Investigations of 1 Benzyl 3 Methyluracil and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.comnih.gov It is widely employed in chemistry and materials science to calculate various molecular properties, providing a balance between accuracy and computational cost. niscpr.res.inmdpi.com For 1-BENZYL-3-METHYLURACIL, DFT calculations are instrumental in elucidating its fundamental electronic and structural characteristics.

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nubakery.orgmdpi.com This procedure calculates the energy of an initial molecular geometry and systematically modifies bond lengths, bond angles, and dihedral angles to find a new geometry with lower energy, until a stationary point is reached. mdpi.com

For this compound, geometry optimization using a DFT method, such as B3LYP with a 6-31G(d,p) basis set, would yield the equilibrium structure of the molecule. mdpi.com The resulting optimized geometry provides precise data on the spatial arrangement of the benzyl (B1604629) and methyluracil moieties. Studies on structurally related benzimidazole derivatives have demonstrated that DFT calculations can accurately predict these parameters, which often show good agreement with experimental X-ray diffraction data. mdpi.combiointerfaceresearch.com The planarity of the uracil (B121893) ring and the orientation of the benzyl group are critical aspects defined by this analysis.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, N-C, C-H). | To be determined by DFT analysis. |

| Bond Angles (°) | Angles formed by three consecutive bonded atoms (e.g., C-N-C, O=C-N). | To be determined by DFT analysis. |

| Dihedral Angles (°) | Torsional angles defining the orientation of molecular fragments. | To be determined by DFT analysis. |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. biointerfaceresearch.comresearchgate.net

A small energy gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would map the distribution of these orbitals. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. This analysis helps in understanding intramolecular charge transfer processes and the molecule's potential role in chemical reactions. nih.govresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Related to the ability to donate electrons. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability to accept electrons. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding patterns within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with classical chemical bonding concepts. uni-muenchen.dewikipedia.org This method is particularly useful for analyzing intramolecular interactions, charge distribution, and delocalization effects that deviate from an idealized Lewis structure. wikipedia.orgwisc.edu

The analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). wisc.edu For this compound, NBO analysis would reveal hyperconjugative interactions between the uracil ring and its substituents, clarifying the nature of intramolecular charge transfer and its contribution to molecular stability. The analysis also provides atomic charges, offering a more refined picture of the electron distribution. joaquinbarroso.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| To be identified. | To be identified. | To be calculated. |

| This table would list significant intramolecular interactions, such as those between lone pairs (LP) and anti-bonding orbitals (π* or σ*), as determined by NBO calculations. |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. jhuapl.eduresearchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr

A high β value suggests a strong NLO response. researchgate.net Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups, tend to have enhanced NLO properties. For this compound, DFT calculations would quantify these parameters. The results are often compared with those of a standard NLO material, like urea (B33335), to assess its potential. dergipark.org.tr The presence of the π-conjugated uracil system and the benzyl group could contribute to its NLO characteristics. kpi.ua

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Mean Polarizability | ⟨α⟩ | Measures the molecule's ability to be distorted by an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. |

Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). researchgate.netnih.gov Chemical hardness (η) measures the resistance to charge transfer; a molecule with a large HOMO-LUMO gap is considered "hard" and less reactive, while a "soft" molecule has a small gap and is more reactive. nih.gov The electrophilicity index (ω) quantifies the ability of a species to accept electrons. Calculating these parameters for this compound provides a comprehensive profile of its chemical reactivity. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. nih.govmdpi.com It is a key tool in drug discovery and molecular biology for understanding ligand-target interactions and for screening virtual libraries of compounds to identify potential drug candidates. researchgate.netekb.eg

In a docking simulation of this compound, the molecule would be treated as a flexible ligand, and its interactions with the active site of a specific biological target would be evaluated. The simulation predicts the binding mode and calculates a docking score, which estimates the binding affinity (often in kcal/mol). researchgate.net A lower (more negative) score generally indicates a stronger, more favorable binding interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net Such studies are crucial for hypothesizing the biological activity of this compound and guiding further experimental validation. nih.gov

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| To be determined. | To be calculated. | To be identified. | e.g., Hydrogen bonding, Hydrophobic, π-π stacking. |

Prediction of Binding Modes with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking simulations are instrumental in predicting the binding modes of this compound derivatives with biological targets. For instance, studies on similar uracil-containing compounds have revealed key interactions that are likely relevant for this molecule. Uracil-appended benzylic amines have been shown to act as bifunctional inhibitors of acetylcholinesterase. biruni.edu.tr In this binding mode, the substituted benzylethylamino group blocks the entrance to the enzyme's gorge, while the 1,3-disubstituted uracil moiety interacts with the peripheral anionic site. biruni.edu.tr

Furthermore, in silico studies of 1-benzyl-3-benzoylurea analogs targeting VEGFR-2, a key protein in angiogenesis, have demonstrated that these molecules can occupy the enzyme's binding site. researchgate.net Although they may not fill the binding pocket as completely as known native ligands, these studies suggest that the benzyl and urea moieties play a crucial role in anchoring the molecule within the receptor. researchgate.net Based on these findings, it can be predicted that this compound would likely engage in hydrogen bonding via its uracil ring's carbonyl groups and nitrogen atoms, while the benzyl group could participate in hydrophobic or π-π stacking interactions within a protein's active site.

Computational Assessment of Interaction Energies

The strength of the interaction between a ligand like this compound and its biological target can be quantified through the calculation of binding affinities. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and the extended linear interaction energy (ELIE) method are commonly employed for this purpose. These computational techniques calculate the binding free energies, providing a numerical estimation of the stability of the protein-ligand complex.

| Computational Method | Key Outputs | Relevance to this compound |

|---|---|---|

| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | Binding free energy (ΔG_bind) | Predicts the thermodynamic stability of the complex with a biological target. |

| Extended Linear Interaction Energy (ELIE) | More accurate binding free energy (ΔG_bind) | Refines the prediction of binding affinity by scaling energy terms. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound and the stability of its complexes with biological macromolecules. researchgate.netnih.govescholarship.org These simulations model the atomic motions of the system over time, offering insights into the flexibility of the molecule and the persistence of key interactions within a binding site.

Conformational analysis of related structures, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, has shown a preference for specific conformations, such as a half-chair for the heterocyclic ring with pseudo-equatorial phenyl rings. nih.gov For this compound, MD simulations would be crucial to determine the preferred orientation of the benzyl group relative to the uracil ring and how this conformation influences its binding to a target. Furthermore, MD simulations can assess the stability of the ligand-protein complex by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation trajectory. nih.gov A stable complex will exhibit minimal deviations and fluctuations, indicating a persistent binding mode.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. chemrxiv.org For uracil derivatives, the MEP surface typically reveals regions of negative potential around the electronegative oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack and hydrogen bond donation. Conversely, regions of positive potential are generally found around the hydrogen atoms attached to nitrogen and carbon.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen Atoms (O2 and O4) | Negative | Sites for electrophilic attack and hydrogen bond acceptance. |

| N-H and C-H Protons | Positive | Sites for nucleophilic attack and hydrogen bond donation. |

| Benzyl Group | Relatively Neutral/Slightly Negative (π-system) | Participation in hydrophobic and π-stacking interactions. |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide a wealth of information about the electronic structure and reactivity of this compound through various descriptors. scienceopen.comnih.govresearchgate.netrsc.orgnih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.netejosat.com.tryoutube.com For heterocyclic compounds, these calculations help in understanding their chemical behavior. For instance, in related imidazole (B134444) derivatives, the HOMO-LUMO gap has been calculated to be around 4.4871 eV, indicating a stable molecule with charge transfer occurring within it. irjweb.com

Other reactivity indices that can be derived from these calculations include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds and for understanding its potential chemical transformations.

Analysis of Inner-Crystal Electronic Force Density Fields

While direct analysis of inner-crystal electronic force density fields for this compound is not extensively documented, Hirshfeld surface analysis of structurally similar compounds provides significant insights into the intermolecular interactions that govern the crystal packing. nih.govnih.govresearchgate.netresearchgate.net This method maps the electron density distribution to visualize and quantify the different types of intermolecular contacts.

For benzyl-substituted heterocyclic compounds, Hirshfeld surface analysis consistently highlights the prevalence of H···H, C···H, and O···H contacts, indicating that van der Waals forces and hydrogen bonding are the primary drivers of the crystal architecture. nih.govnih.gov The 2D fingerprint plots derived from this analysis provide a quantitative breakdown of these interactions. For example, in 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate, H···H contacts account for 52.1% of the total interactions, followed by C···H (23.8%) and O···H (11.2%) contacts. nih.gov These findings suggest that the crystal structure of this compound would be similarly stabilized by a network of hydrogen bonds and van der Waals interactions, with the benzyl groups likely participating in π-stacking interactions where sterically permissible.

In Vitro Biological Activity Spectrum of 1 Benzyl 3 Methyluracil Derivatives

Antiviral Activity Investigations

The antiviral properties of 1-benzyl-3-methyluracil derivatives have been a significant area of study, with a particular emphasis on their activity against the Human Immunodeficiency Virus (HIV-1).

Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition (e.g., against HIV-1)

Derivatives of this compound have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. rjptonline.orgnih.govresearchgate.net These compounds function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus's replication cycle. This binding induces a conformational change in the enzyme, rendering its catalytic site inactive. nih.gov

Key structural features of these derivatives have been shown to play an important role in their anti-HIV-1 activity. For instance, the presence of a 3,5-dimethylbenzyl group at the 3-position of the uracil (B121893) skeleton is a significant contributor to their inhibitory effects. nih.gov Further modifications, such as the introduction of an azido (B1232118) or amino group at the 6-position of 1-benzyl-3-(3,5-dimethylbenzyl)uracil, have resulted in compounds with potent anti-HIV-1 activity. nih.govnih.gov Structure-activity relationship studies suggest that a hydrogen bond between the 6-amino group of these derivatives and the amide group of HIV-1 RT is important for their inhibitory action. rjptonline.orgnih.gov

Several synthesized this compound analogues have demonstrated significant potency against HIV-1 in cellular assays. rjptonline.org For example, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil have shown high potency with half-maximal effective concentrations (EC₅₀) of 0.081 µM and 0.069 µM, respectively. rjptonline.orgdntb.gov.ua Another highly potent derivative, 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil, exhibited an EC₅₀ value of 0.010 µM. nih.gov

Interactive Table: Anti-HIV-1 Activity of this compound Derivatives

| Compound | EC₅₀ (µM) | Selectivity Index (SI) |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.081 | 679 |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | 658 |

| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil | 0.010 | >1923 |

| 1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracil | 0.27 | >1270 |

Inhibition of Viral Replication in Cellular Models

The antiviral activity of this compound derivatives has been confirmed through the inhibition of viral replication in cellular models. The activity of these compounds against HIV-1 is typically determined by measuring the inhibition of virus-induced cytopathogenicity in cell lines such as MT-4 cells. rjptonline.orgresearchgate.net

Studies have shown that these derivatives can effectively suppress HIV-1 replication in cell cultures. nih.gov For instance, a series of phenyloxyethyl and cinnamyl derivatives of substituted uracils demonstrated potent activity against HIV replication in cell culture. nih.gov The compound 1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracil, in particular, showed high activity with an EC₅₀ of 0.27 μM. nih.gov The antiviral efficacy of these compounds underscores their potential for further development as anti-HIV agents. rjptonline.orgnih.gov

Antineoplastic Activity Assessments

In addition to their antiviral properties, derivatives of this compound have been investigated for their potential as anticancer agents.

Inhibition of Nucleotide Synthesis Pathways

Uracil and its derivatives can act as antimetabolites, interfering with the synthesis of nucleic acids. By mimicking the natural pyrimidine (B1678525) bases, these compounds can inhibit enzymes involved in nucleotide biosynthesis. nih.gov This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells, making them potential candidates for cancer therapy. The de novo pathways for purine (B94841) and pyrimidine nucleotide biosynthesis are critical for cell growth and replication, and their inhibition is a recognized strategy in cancer treatment. nih.gov

Targeting Specific Protein Kinases (e.g., VEGFR-2 inhibition)

Some derivatives of uracil and related heterocyclic compounds have been designed and synthesized as inhibitors of specific protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth. For example, certain benzo[g]quinazoline (B13665071) derivatives have shown excellent VEGFR-2 inhibitory activity. nih.gov While direct studies on this compound's effect on VEGFR-2 are not specified, the broader class of uracil derivatives shows potential in this area.

Modulation of Cellular Proliferation Pathways

Derivatives of uracil have demonstrated the ability to modulate cellular proliferation pathways. nih.gov For instance, certain C(5) modified uracil derivatives have been shown to have antiproliferative effects on human chronic myelogenous leukemia K562 cells. nih.gov These compounds can induce a concentration-dependent inhibition of cell growth. nih.gov The antiproliferative effect is often linked to the induction of cell differentiation or apoptosis. nih.gov The ability of these compounds to reduce cell proliferation highlights their potential as anticancer agents. justia.com

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as potent inhibitors of several key enzymes implicated in disease, including those involved in nucleotide metabolism and neurotransmission.

Human Deoxyuridine Triphosphatase (dUTPase) Inhibition

Deoxyuridine triphosphatase (dUTPase) is a critical enzyme in nucleotide metabolism, responsible for preventing the misincorporation of uracil into DNA. Its inhibition is a promising strategy for enhancing the efficacy of chemotherapy agents like 5-fluorouracil (B62378). nih.govpdbj.org While research has not exclusively focused on this compound, numerous studies have demonstrated that N-1 substituted uracil derivatives are potent dUTPase inhibitors. aacrjournals.org

A novel class of human dUTPase inhibitors based on 1,2,3-triazole-containing uracil derivatives has been designed. acs.org Within this class, compounds featuring a benzylic hydroxy group showed markedly improved pharmacokinetic profiles. acs.org Structure-activity relationship (SAR) studies led to the discovery of highly potent inhibitors, such as compound 50c , which exhibited an IC₅₀ value of approximately 0.029 μM. acs.org Another study developed a novel class of inhibitors, culminating in compound 26 , which is among the most potent human dUTPase inhibitors reported, with an IC₅₀ of 0.021 μM. pdbj.org

Further research into uracil derivatives containing N-carbonylpyrrolidine and N-sulfonylpyrrolidine scaffolds also yielded inhibitors with excellent potency, such as compound 12k (IC₅₀ = 0.15 μM). acs.org X-ray crystallography revealed a unique binding mode for these inhibitors, where the uracil ring occupies the uracil recognition region of the enzyme and the phenyl ring sits (B43327) in a hydrophobic pocket. acs.org Additionally, the compound TAS-114, an N-1 substituted uracil derivative, has been identified as a first-in-class dual inhibitor of both dUTPase and dihydropyrimidine (B8664642) dehydrogenase (DPD). aacrjournals.org These inhibitors have been shown to significantly enhance the growth-inhibiting activity of drugs like 5-fluoro-2'-deoxyuridine (B1346552) in vitro. acs.orgacs.org

| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (μM) | Reference |

| 26 | Uracil Derivative | Human dUTPase | 0.021 | pdbj.org |

| 50c | 1,2,3-Triazole-containing uracil | Human dUTPase | ~0.029 | acs.org |

| 12k | N-Carbonylpyrrolidine-containing uracil | Human dUTPase | 0.15 | acs.org |

| TAS-114 | N-1 Substituted Uracil | Human dUTPase / DPD | - | aacrjournals.org |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine. nih.govmdpi.com Research has identified certain 6-methyluracil (B20015) derivatives, structurally analogous to this compound, as potent and highly selective cholinesterase inhibitors. nih.govresearchgate.net

Novel derivatives featuring ω-(substituted benzylethylamino)alkyl chains at the N1 and N3 positions of the 6-methyluracil ring have shown inhibitory potency in the nanomolar range and remarkable selectivity for human AChE over BChE—in some cases by a factor of more than 10,000. nih.govresearchgate.net Molecular modeling and crystallographic data indicate these compounds act as bifunctional inhibitors. mdpi.comnih.gov They are capable of spanning the entire active site gorge of the AChE enzyme, binding simultaneously to the peripheral anionic site (PAS) at the entrance and the catalytic active site deep within the gorge. mdpi.comnih.gov

One of the most potent inhibitors identified is 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil (compound 3d ). nih.gov In another study, a series of uracil derivatives were synthesized and tested, with 5-bromo-1-(toluene-4-sulfonyl)-1H-pyrimidine-2,4-dione (compound 4 ) showing the strongest inhibition against AChE (IC₅₀ = 0.088 µM) and BChE (IC₅₀ = 0.137 µM). nih.gov The mechanism for these inhibitors was proposed to be the obstruction of the active site entrance. nih.gov

| Compound ID | Derivative Class | Target Enzyme(s) | IC₅₀ (μM) | Reference |

| 3d | 1,3-bis[...]pentyl-6-methyluracil | hAChE, hBChE | Nanomolar range (for hAChE) | nih.gov |

| 4 | 5-Bromo-1-sulfonyluracil | AChE, BuChE | 0.088 (AChE), 0.137 (BuChE) | nih.gov |

| C-547 | 1,3-bis[...]pentyl-6-methyluracil | AChE | - | researchgate.net |

Interactions with Nucleic Acids and Metal Ions

The structural similarity of the uracil moiety to nucleobases makes its derivatives prime candidates for interacting with DNA and forming bioactive coordination compounds.

DNA Binding and Fragmentation Studies

The ability of uracil derivatives to interact with DNA is a key area of investigation for developing new therapeutic agents. Studies have shown that newly synthesized fused uracil derivatives can bind to, chelate, and cause fragmentation of DNA. scirp.orgscirp.orgresearchgate.net In one such study, 6-amino-1-benzyluracil (B15025) was used as a precursor to synthesize a fused indenopyrrolopyrimidine derivative (1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(1H,3H,4bH)-trione ), which was among the compounds reported to have these DNA-interacting properties. scirp.orgscirp.org

The benzyl (B1604629) group itself may play a crucial role in the mode of DNA binding. Research on other heterocyclic scaffolds has shown that a benzyl moiety can function as a "DNA intercalation switch," controlling how the molecule binds to the double helix. nih.gov While some derivatives exhibit simple binding, the presence of the benzyl group can enable a secondary binding event, namely intercalation between the DNA base pairs. nih.gov

Coordination Compound Formation and Biofunctional Properties (e.g., antibacterial, antioxidant)

Uracil and its derivatives are versatile ligands capable of forming coordination compounds with various metal ions. This chelation can, in turn, modulate the biological activity of the parent molecule. researchgate.netnih.gov It has been demonstrated that coordinating metal ions to biologically active ligands can enhance their efficacy, partly by increasing their lipophilicity, which facilitates passage through cell membranes. nih.gov

While specific studies on the antibacterial or antioxidant properties of pre-formed this compound metal complexes are not detailed, related research provides strong evidence for this potential. For example, coordination compounds of Cu(II) and Zn(II) with other heterocyclic ligands have been synthesized and shown to possess antimicrobial and cytotoxic activities. nih.gov Furthermore, various 5-substituted uracil derivatives have been reported to have antibacterial activity against pathogens such as M. tuberculosis. mdpi.combeilstein-journals.org Uracil-coumarin hybrid molecules have also been investigated as potential antibacterial agents. researchgate.net

Other Reported Biological Activities (e.g., antithrombotic for analogs)

The therapeutic potential of uracil analogs extends to other areas, including the development of antithrombotic agents. This activity often stems from the interaction of uracil-based molecules with P2Y receptors, which are involved in platelet aggregation. acs.orgnih.gov P2Y receptors are activated by endogenous uracil nucleotides such as uridine (B1682114) 5'-diphosphate (UDP) and uridine 5'-triphosphate (UTP). nih.gov

Consequently, the development of uracil nucleotide analogs as antagonists for these receptors is a key strategy in the search for new antithrombotic drugs. acs.orgnih.gov By blocking the P2Y receptors on platelets, these antagonists can inhibit the signaling cascade that leads to the formation of blood clots. This makes uracil analogs a promising class of compounds for the treatment and prevention of thrombotic diseases. nih.gov

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Methyluracil Analogs

Impact of Substitutions at the Uracil (B121893) C6 Position on Biological Efficacy

The C6 position of the uracil ring has been identified as a critical site for substitution, with modifications at this position dramatically influencing biological activity. Research into C6-substituted uracil derivatives has shown them to be potent inhibitors of various enzymes and viruses. For instance, studies on thymidine (B127349) phosphorylase (TP) inhibitors have consistently demonstrated that 6-substituted uracil derivatives exhibit enhanced potency.

In the context of anti-HIV agents, key structural modifications to the scaffold of 1-benzyl-3-(3,5-dimethylbenzyl)uracil have focused on replacing a 6-chloro group with other functional groups. nih.govrjptonline.org This has led to the discovery of highly potent compounds. Specifically, the introduction of an azido (B1232118) (-N₃) or an amino (-NH₂) group at the C6 position resulted in compounds with significant anti-HIV-1 activity. nih.govrjptonline.orgresearchgate.net The 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil were found to be particularly potent, with half-maximal effective concentrations (EC₅₀) of 0.067 µM and 0.069 µM, respectively. nih.govresearchgate.net These findings underscore the importance of the C6 position, where even small substituents can lead to substantial gains in biological efficacy. researchgate.net In contrast, moving the substituent to the C5 position has been shown to be detrimental; for example, placing an octylamino substituent at the C5 position instead of the C6 position of the uracil core resulted in a completely inactive compound for GPR84 agonism. nih.govacs.org

| Compound | C6-Substituent | Biological Target | Activity (EC₅₀ in µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil | -N₃ (Azido) | HIV-1 | 0.067 | 685 |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | -NH₂ (Amino) | HIV-1 | 0.069 | 661 |

| 1-benzyl-6-chloro-3-(3,5-dimethylbenzyl)uracil | -Cl (Chloro) | HIV-1 | Parent compound for substitutions | N/A |

Influence of N1- and N3-Benzyl Substitutions on Receptor Binding

Conversely, for anti-HIV-1 activity, the presence of larger substituents at these positions is a defining feature of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The core structure of many potent inhibitors includes a benzyl (B1604629) group at N1 and a 3,5-dimethylbenzyl group at N3. nih.govrjptonline.org Further modifications, such as introducing a picolyl group at the N1-position of the uracil analogue, have been shown to further increase anti-HIV-1 activity. researchgate.net Docking studies suggest that the nitrogen of a 1-cyanomethyl group can interact with amino acid residues of HIV-1 reverse transcriptase, highlighting the importance of the N1 substituent's chemical nature. jst.go.jp The synthesis of N1,N3-disubstituted uracil derivatives has been a key strategy in developing agents against viral polymerases. nih.gov

Role of Aromatic Substitutions on Activity Profiles

Substitutions on the aromatic rings of the N1- and N3-benzyl groups significantly affect the activity profiles of these uracil analogs. The placement of methyl groups on the N3-benzyl ring, as seen in 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives, is a common feature in potent anti-HIV agents. nih.govresearchgate.net

In a different class of uracil derivatives designed as GPR84 agonists, substitutions on a phenyl ring attached to the N6 position were systematically evaluated. nih.govacs.org A phenylbutyl substituent at N6 resulted in dramatically increased potency. nih.govacs.org When examining substitutions on the phenyl ring itself, the position and nature of the substituent were critical. The rank order of potency for substituents at the meta-position of the phenyl ring in N⁶-phenethyluracil derivatives was determined to be m-bromo ≥ m-methyl ≥ o-fluoro = o-chloro ≥ m-chloro. nih.govacs.org This indicates that both electronic and steric factors of the aromatic substituents play a key role in modulating biological activity. Groups that donate electron density to an aromatic ring can increase the rate of electrophilic aromatic substitution reactions and are termed "activating," while electron-withdrawing groups are "deactivating". masterorganicchemistry.commasterorganicchemistry.com Halogens are generally considered deactivating in this context. masterorganicchemistry.com